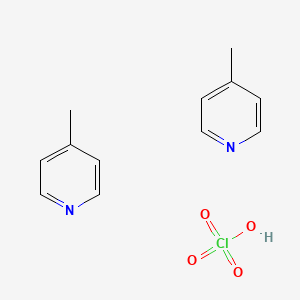

4-Methylpyridine;perchloric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

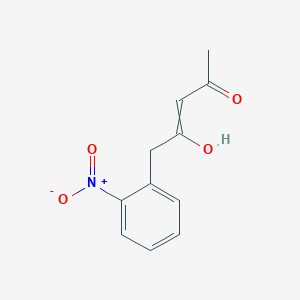

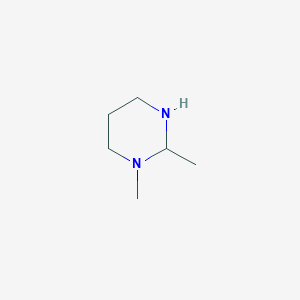

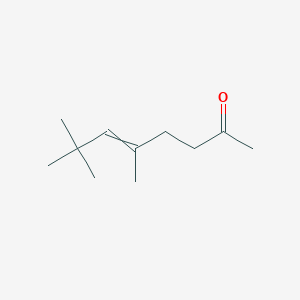

4-Methylpyridine, also known as 4-picoline, is an organic compound with the formula CH₃C₅H₄N. It is one of the three isomers of methylpyridine and is characterized by a pungent odor. Perchloric acid, with the formula HClO₄, is a colorless, odorless liquid that is a stronger acid than sulfuric acid, nitric acid, and hydrochloric acid. When combined, 4-Methylpyridine and perchloric acid form a compound that is significant in various chemical processes and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Methylpyridine is synthesized industrially through the reaction of acetaldehyde and ammonia in the presence of an oxide catalyst. This method also produces some 2-methylpyridine as a byproduct . Perchloric acid is produced by treating sodium perchlorate with hydrochloric acid, which precipitates solid sodium chloride. The concentrated acid can be purified by distillation .

Industrial Production Methods: Industrial production of 4-Methylpyridine involves its isolation from coal tar or synthesis via the reaction of acetaldehyde and ammonia. Perchloric acid is produced industrially by anodic oxidation of aqueous chlorine at a platinum electrode, which avoids the formation of salts .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methylpyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a precursor to other commercially significant species, often of medicinal interest. For example, ammoxidation of 4-Methylpyridine gives 4-cyanopyridine, a precursor to the antituberculosis drug isoniazid .

Common Reagents and Conditions: Common reagents used in reactions with 4-Methylpyridine include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Perchloric acid, being a strong acid and powerful oxidizer, is used in reactions requiring strong acidic conditions .

Major Products Formed: Major products formed from reactions involving 4-Methylpyridine include 4-cyanopyridine and various heterocyclic compounds. Perchloric acid is used to prepare perchlorate salts, such as ammonium perchlorate, which is an important component of rocket fuel .

Wissenschaftliche Forschungsanwendungen

4-Methylpyridine and perchloric acid have numerous scientific research applications. In chemistry, 4-Methylpyridine is used as a building block for the synthesis of other heterocyclic compounds. In biology and medicine, it serves as a precursor to drugs like isoniazid. Perchloric acid is used in analytical chemistry for preparing perchlorate salts and in the pharmaceutical industry for various synthesis processes .

Wirkmechanismus

The mechanism of action of 4-Methylpyridine involves its role as a precursor in the synthesis of other compounds. Its conjugate acid, the 4-methylpyridinium ion, has a pKa of 5.98, making it a relatively strong acid. Perchloric acid acts as a strong acid and oxidizer, facilitating various chemical reactions by donating protons and accepting electrons .

Vergleich Mit ähnlichen Verbindungen

4-Methylpyridine is similar to other methylpyridine isomers, such as 2-methylpyridine and 3-methylpyridine. its unique structure and reactivity make it particularly useful in the synthesis of specific heterocyclic compounds. Perchloric acid is compared to other strong acids like sulfuric acid and nitric acid, but its stronger acidic and oxidizing properties make it more suitable for certain industrial applications .

List of Similar Compounds:- 2-Methylpyridine

- 3-Methylpyridine

- Pyridine

- Sulfuric acid

- Nitric acid

- Hydrochloric acid

Eigenschaften

CAS-Nummer |

61568-97-6 |

|---|---|

Molekularformel |

C12H15ClN2O4 |

Molekulargewicht |

286.71 g/mol |

IUPAC-Name |

4-methylpyridine;perchloric acid |

InChI |

InChI=1S/2C6H7N.ClHO4/c2*1-6-2-4-7-5-3-6;2-1(3,4)5/h2*2-5H,1H3;(H,2,3,4,5) |

InChI-Schlüssel |

KMQSEHZYXPVVMS-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=NC=C1.CC1=CC=NC=C1.OCl(=O)(=O)=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(3-Methoxyphenyl)cyclopentyl]-N,N-dimethylpropan-1-amine](/img/structure/B14591151.png)

![Methyl 5-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxylate](/img/structure/B14591196.png)